Diundecyl benzene-1,3-dicarboxylate

説明

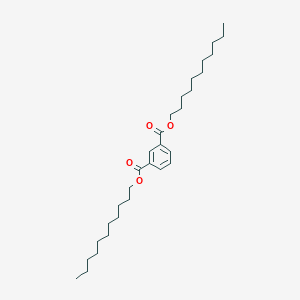

Diundecyl benzene-1,3-dicarboxylate is a synthetic organic compound belonging to the class of aromatic dicarboxylate esters. Structurally, it consists of a benzene ring substituted with two carboxylate groups at the 1- and 3-positions, each esterified with an undecyl (C11) alkyl chain. Its molecular formula is C30H50O4, with an average molecular mass of 474.72 g/mol, identical to its structural isomer, diundecyl benzene-1,2-dicarboxylate (phthalate), but distinguished by the meta-substitution pattern of the carboxylate groups .

For example, benzene-1,3-dicarboxylate (PTA) ligands form supramolecular architectures, such as cobalt-based triple-stranded helicates, due to their flexible coordination geometry . The undecyl chains in diundecyl benzene-1,3-dicarboxylate likely enhance hydrophobicity, making it suitable for applications requiring nonpolar environments, though its industrial use remains less documented compared to phthalate analogs.

特性

CAS番号 |

18699-46-2 |

|---|---|

分子式 |

C30H50O4 |

分子量 |

474.7 g/mol |

IUPAC名 |

diundecyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-19-24-33-29(31)27-22-21-23-28(26-27)30(32)34-25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3 |

InChIキー |

BZDYMMRVECIVTL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Diundecyl benzene-1,3-dicarboxylate is synthesized through the esterification of phthalic anhydride with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of diundecyl benzene-1,3-dicarboxylate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Diundecyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and undecanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.

Substitution: The ester groups can be substituted with other functional groups under specific reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: Phthalic acid and undecanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Diundecyl benzene-1,3-dicarboxylate has several scientific research applications:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its potential effects as an endocrine disruptor.

Medicine: Investigated for its toxicological properties and potential health impacts.

Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants

作用機序

Diundecyl benzene-1,3-dicarboxylate acts as an endocrine disruptor by interfering with hormone signaling pathways. It decreases fetal testis testosterone production and reduces the expression of steroidogenic genes by decreasing mRNA expression. This disruption can lead to various developmental and reproductive issues .

類似化合物との比較

Diundecyl Benzene-1,2-Dicarboxylate (Diundecyl Phthalate)

Diundecyl Benzene-1,3-Dicarboxylate

- Applications : Primarily employed in coordination polymers and metal-organic frameworks (MOFs). For instance, benzene-1,3-dicarboxylate ligands facilitate the assembly of cobalt clusters into helical structures, highlighting their role in materials science .

- Key Difference : The meta-substitution reduces steric hindrance compared to ortho-substituted phthalates, enabling diverse coordination modes in MOFs .

Ester Chain Length Variation

Dimethyl Acetylenedicarboxylate

Dibutyl Benzene-1,2-Dicarboxylate

Diundecyl Benzene-1,3-Dicarboxylate

- Physical Properties : Longer alkyl chains (C11) increase hydrophobicity and reduce volatility, enhancing thermal stability for high-temperature applications.

Core Structure Modifications

Dimethyl Adamantane-1,3-Dicarboxylate

Diundecyl Benzene-1,3-Dicarboxylate

- Structural Advantage : The benzene core allows π-π stacking interactions, beneficial for crystalline material design .

Data Table: Comparative Analysis of Dicarboxylate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。